Product packaging for Ethyl (3-iodobenzoyl)acetate(Cat. No.:CAS No. 68332-33-2)

Ethyl (3-iodobenzoyl)acetate

Cat. No.: B1596733
CAS No.: 68332-33-2
M. Wt: 318.11 g/mol
InChI Key: BJAFBVNGJCARIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-iodobenzoyl)acetate is a high-purity chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound belongs to the class of β-keto esters, characterized by a reactive methylene group flanked by a carbonyl and an ester group. This structure makes it a versatile precursor for various carbon-carbon bond formation reactions, including alkylation, acylation, and nucleophilic substitution. A primary research application of analogous compounds, such as ethyl benzoyl acetate, is their use as key starting materials for synthesizing pharmaceutically relevant heterocycles, including thiophene, pyran, and pyridine derivatives that have been explored for antitumor activities . The presence of the iodine atom on the benzoyl ring provides a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, allowing researchers to create diverse compound libraries for drug discovery and material science. As a β-keto ester, it can also exist in equilibrium with its enol form, facilitating its role in condensation reactions to form complex molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11IO3 B1596733 Ethyl (3-iodobenzoyl)acetate CAS No. 68332-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-iodophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAFBVNGJCARIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374767
Record name Ethyl (3-iodobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68332-33-2
Record name Ethyl (3-iodobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Modern Organic Synthesis

In the realm of modern organic synthesis, Ethyl (3-iodobenzoyl)acetate serves as a valuable and multifunctional starting material. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct diverse molecular architectures, particularly heterocyclic compounds. fluorochem.co.uk

The β-keto ester portion of the molecule is a classical precursor for the synthesis of various heterocycles. For instance, it readily undergoes condensation reactions with hydrazine (B178648) derivatives to form pyrazoles, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govgoogle.comscirp.org The reaction of 1,3-dicarbonyl compounds, such as this compound, with hydrazines is a well-established and efficient method for pyrazole (B372694) ring formation. arkat-usa.orgorganic-chemistry.org

Furthermore, the iodine atom on the phenyl ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly significant in the context of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful synthetic tools allow for the introduction of a wide range of substituents at the 3-position of the benzoyl group, dramatically increasing the molecular diversity accessible from this single precursor. The iodo-group can be readily transformed, for example, through an iodo-i-PrMgBr LiBr exchange reaction. arkat-usa.org

The strategic placement of the iodo group at the meta position also influences the regioselectivity of subsequent reactions, offering a level of control in the synthesis of complex substituted aromatic systems. This makes this compound a sought-after building block for creating libraries of compounds for high-throughput screening in drug discovery and materials science. fluorochem.co.uk

Role and Significance in Medicinal Chemistry Research

The structural motifs accessible from Ethyl (3-iodobenzoyl)acetate are of considerable interest in medicinal chemistry. The development of new therapeutic agents often relies on the synthesis of novel molecular frameworks that can interact with biological targets. icr.ac.uk Heterocyclic compounds, in particular, are prevalent in many approved drugs. derpharmachemica.com

The pyrazole (B372694) core, readily synthesized from this compound, is a prominent scaffold in a multitude of medicinally important compounds. rasayanjournal.co.in Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities. nih.gov The ability to functionalize the pyrazole ring at various positions, a process facilitated by starting with a substituted precursor like this compound, is crucial for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.

The iodinated phenyl ring of this compound is also significant. The introduction of an iodine atom can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. Moreover, the iodo-substituent can be used to prepare radiolabeled analogues of biologically active compounds for use in imaging studies or as radiopharmaceuticals. The 3-iodobenzoyl moiety itself is found in various bioactive compounds. For instance, derivatives of 1,3-dialkylxanthine containing an iodobenzyl group have been studied as antagonists for human adenosine (B11128) receptors. nih.gov

The versatility of this compound allows for its use in the synthesis of a diverse range of compounds, which can then be screened for various biological activities, contributing to the discovery of new leads in the fight against various diseases. sigmaaldrich.com

Theoretical Frameworks for Understanding Reactivity and Potential

Strategic Approaches to the (3-Iodobenzoyl) Moiety Formation

The introduction of the iodine atom at the meta-position of the benzoyl group is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic routes, primarily involving the use of pre-functionalized precursors or direct halogenation reactions.

A common and direct strategy for synthesizing the (3-iodobenzoyl) moiety is to start from 3-iodobenzoic acid or its activated derivatives. 3-Iodobenzoic acid is a commercially available white to beige crystalline powder that serves as a versatile building block in organic synthesis. ontosight.aiguidechem.comchemicalbook.com It is soluble in organic solvents like alcohol and ether but sparingly soluble in water. ontosight.aiguidechem.com

This precursor can be activated to facilitate acylation reactions. For instance, conversion of 3-iodobenzoic acid to its corresponding acid chloride, 3-iodobenzoyl chloride, would provide a highly reactive electrophile. This activated derivative can then be used in subsequent reactions, such as a Friedel-Crafts acylation or a Claisen condensation with an appropriate nucleophile to form the desired carbon skeleton. A similar approach has been demonstrated in the synthesis of related compounds where 4-iodobenzoyl chloride was used to acylate chlorobenzene (B131634) under Friedel-Crafts conditions. umich.edu The use of such precursors ensures the regioselective placement of the iodine atom on the aromatic ring.

Derivatives of 3-iodobenzoic acid are utilized in the synthesis of various biologically active molecules, highlighting their importance as intermediates.

Direct halogenation of an aromatic ring is another viable method for introducing the iodine atom. However, direct iodination of benzoic acid or its derivatives can be challenging and may require specific catalysts or reaction conditions to achieve the desired regioselectivity. For instance, the iodination of benzoic acid can be achieved using iodine in the presence of a catalyst like copper or iron. ontosight.ai A patented method for synthesizing iodinated benzoic acid derivatives employs a mixture of acetic acid, water, and sulfuric acid as the solvent system with potassium persulfate as an oxidizing agent.

Alternatively, halogenation can be performed on a pre-existing β-keto ester, such as ethyl benzoylacetate. While direct iodination methods for ethyl benzoylacetate are not extensively detailed in the provided results, general halogenation strategies for β-dicarbonyl compounds are well-established. These reactions often proceed via an enol or enolate intermediate. For example, the α-bromination of ethyl benzoylacetate can be achieved using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile (B52724). researchgate.net Similarly, efficient chlorination of ethyl benzoylacetate has been demonstrated using concentrated hydrochloric acid in the presence of iodosylbenzene (PhIO), which generates (dichloroiodo)benzene in situ. sorbonne-universite.fr These methods for introducing bromine or chlorine suggest that analogous iodination reactions could be developed using suitable iodine-based electrophilic reagents.

The table below summarizes different halogenation methods applicable to aromatic and dicarbonyl compounds.

Halogenating AgentSubstrateConditionsProduct
Iodine/Potassium PersulfateBenzoic AcidAcetic acid/water/sulfuric acidIodinated benzoic acid
N-Bromosuccinimide (NBS)Ethyl benzoylacetatep-toluenesulfonic acid, acetonitrile, refluxα-bromo ethyl benzoylacetate
Concentrated HCl/Iodosylbenzene (PhIO)Ethyl benzoylacetateDichloromethane, 40 °Cα-chloro ethyl benzoylacetate

Construction of the Beta-Keto Ester Scaffold

The β-keto ester functional group is a key structural feature of this compound. Its synthesis is most classically achieved through condensation reactions that form a new carbon-carbon bond.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is used to synthesize β-keto esters. libretexts.orguomustansiriyah.edu.iqwikipedia.org The reaction involves the condensation of two ester molecules in the presence of a strong base. wikipedia.org One ester molecule, which must have an α-hydrogen, is deprotonated to form a nucleophilic enolate. libretexts.orgjove.com This enolate then attacks the carbonyl carbon of a second ester molecule. libretexts.orguomustansiriyah.edu.iq

For the synthesis of this compound, a "crossed" or "mixed" Claisen condensation would be employed. libretexts.orglibretexts.org This involves two different esters as reactants. To avoid a complex mixture of products, the reaction is typically designed so that one of the esters has no α-hydrogens and can only act as the electrophile. libretexts.org In this case, an ester of 3-iodobenzoic acid, such as methyl or ethyl 3-iodobenzoate (B1234465), would serve as the non-enolizable electrophile. The other reactant would be an ester with α-hydrogens, such as ethyl acetate, which would form the nucleophilic enolate.

The typical base used is an alkoxide, such as sodium ethoxide, to prevent transesterification side reactions if an ethyl ester is the desired product. libretexts.orglibretexts.org The mechanism involves the following key steps:

Enolate formation : The alkoxide base removes an α-proton from the enolizable ester (e.g., ethyl acetate). libretexts.org

Nucleophilic attack : The resulting ester enolate attacks the carbonyl group of the non-enolizable ester (e.g., ethyl 3-iodobenzoate). libretexts.org

Elimination : The tetrahedral intermediate collapses, expelling the alkoxide leaving group to form the β-keto ester. libretexts.org

The final step of the reaction is typically an acid workup to neutralize the base and protonate the product. uomustansiriyah.edu.iqwikipedia.org

Transesterification is a key functional group interconversion that can be used to modify the ester group of a β-keto ester. This process is particularly useful for synthesizing analogues of this compound with different alcohol-derived portions. Transesterification of β-keto esters can be catalyzed by a variety of substances, including acids, bases, and enzymes, often under mild conditions. rsc.org

This method allows for the conversion of a readily available β-keto ester, like methyl or ethyl acetoacetate, into a different ester. For example, a methyl or this compound could be converted to other esters by reacting it with a different alcohol in the presence of a suitable catalyst. rsc.orgnih.gov The reaction is believed to proceed through an enol intermediate or an acylketene intermediate. rsc.org

Several catalytic systems have been developed for the efficient transesterification of β-keto esters:

CatalystAlcohol ScopeConditionsReference
Boric AcidPrimary, secondary, allylic, propargylic alcohols- rsc.org
Silica (B1680970) Supported Boric AcidPrimary, secondary, allylic, benzylic, chiral alcoholsSolvent-free nih.gov
4-Dimethylaminopyridine (4-DMAP)-Excess ester or alcohol rsc.org
Montmorillonite K-10 Clay-Acidic clay catalyst rsc.orgnih.gov
N-methyl-2-pyrrolidone hydrogen sulfateAliphatic alcoholsIonic liquid catalyst rsc.orgnih.gov

These methods provide a versatile approach to diversify the ester functionality of the target molecule and its analogues.

Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and substrate scope. In the context of synthesizing β-keto esters like this compound, palladium-based catalysts have shown significant utility.

One notable application is the palladium-catalyzed β-arylation of α-keto esters. organic-chemistry.org This method allows for the coupling of α-keto ester enolates with aryl bromides. A catalyst system derived from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky phosphine (B1218219) ligand like PtBu₃ (tri-tert-butylphosphine) can effectively catalyze the formation of a carbon-carbon bond at the β-position of an α-keto ester. organic-chemistry.org While this specific example focuses on α-keto esters, the principles of palladium-catalyzed cross-coupling are broadly applicable and could potentially be adapted for the synthesis of aromatic β-keto esters.

Furthermore, palladium catalysts are also employed in cascade reactions for the synthesis of chiral ketones from racemic β-keto esters. nih.gov In one such system, a Pd/C catalyst in conjunction with a chiral amino alcohol is used. The palladium catalyst facilitates an initial debenzylation step to form a β-keto acid, which is then decarboxylated in the presence of the chiral amino alcohol to yield an enantiomerically enriched ketone. nih.gov Such catalytic systems highlight the potential for developing asymmetric syntheses of analogues of this compound.

Innovative Synthetic Techniques

Modern organic synthesis increasingly focuses on novel activation methods and sustainable practices to improve efficiency, selectivity, and environmental compatibility.

Radical reactions offer unique pathways for bond formation. A cooperative approach combining radical chemistry with palladium catalysis has been proposed for the synthesis of aromatic β-keto esters. rsc.org In this mechanistic model, radical intermediates are believed to facilitate the formation of crucial organopalladium species that then undergo carbonylation. rsc.org

Furthermore, radical-involved allylation reactions are a powerful tool for C-C bond construction. bohrium.com Asymmetric radical allylation of β-keto esters has been achieved using a dual photoredox/nickel catalysis system under visible light. bohrium.com This mild, redox-neutral method allows for the creation of enantioenriched β-keto esters containing a quaternary α-stereocenter with good yields and high enantioselectivity. bohrium.com Although this is a functionalization of a pre-existing β-keto ester rather than a de novo synthesis, it demonstrates the application of innovative radical pathways in this compound class. bohrium.com

Phase Transfer Catalysis (PTC) is a valuable technique that facilitates the reaction between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comslideshare.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (often an anion) from the aqueous phase into the organic phase where the reaction can occur. ijirset.comdalalinstitute.com This method can lead to faster reactions, higher yields, and fewer byproducts, often eliminating the need for expensive or hazardous solvents. ijirset.comdalalinstitute.com

PTC is particularly useful in the alkylation and functionalization of β-keto esters, which possess an acidic methylene (B1212753) group. crdeepjournal.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the asymmetric fluorination and alkylation of β-keto esters, allowing for the enantioselective synthesis of complex derivatives. dalalinstitute.commdpi.com The use of PTC aligns with the principles of green chemistry by enabling the use of water and reducing the reliance on volatile organic solvents. ijirset.com

Green chemistry principles aim to design chemical processes that are environmentally benign. A key aspect is the use of alternative solvents, with ionic liquids (ILs) being a prominent example. scielo.org.mx Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and can be tuned to dissolve a wide range of substances. scielo.org.mx

In the context of β-keto ester synthesis and modification, ionic liquids can serve as both the solvent and a catalyst promoter. For instance, the iron(II)-catalyzed 1,4-addition of β-keto esters to vinyl ketones can be performed in an ionic liquid, which allows the catalytic system to be recycled multiple times without significant loss of activity. researchgate.net Similarly, sulfonic acid-functionalized ionic liquids have been employed as recyclable, water-tolerant acid catalysts for the synthesis of quinolines from β-ketoesters, showcasing a green, one-pot domino reaction. nih.gov The combination of ionic liquids with microwave-assisted organic synthesis (MAOS) can be particularly synergistic, as the ionic nature of ILs allows for efficient coupling with microwave energy, leading to dramatically reduced reaction times and improved yields. scielo.org.mx Ionic liquids can also be used as soluble supports for multi-step synthesis, simplifying purification by allowing for easy separation of the supported product from reagents in solution. sci-hub.se

Exploration of Reaction Pathways and Intermediate Species

The reactions involving this compound and its derivatives proceed through various pathways, largely dictated by the reaction conditions and the nature of the co-reactants. The principal reactive sites are the carbon-iodine bond on the aromatic ring, the acidic α-carbon situated between the two carbonyl groups, and the carbonyl groups themselves.

One major pathway involves the formation of an enolate intermediate. The β-keto ester functionality makes the α-hydrogens acidic (pKa ≈ 9-13), allowing for deprotonation by a base to form a nucleophilic enolate. thermofisher.comlibretexts.org This enolate is a key intermediate in numerous reactions, including alkylations, acylations, and condensations. The formation of the enolate is often the first step in a sequence, followed by its reaction with an electrophile. For instance, in multicomponent reactions, a base-promoted formation of an enolate from a β-keto ester can initiate a cascade involving intramolecular nucleophilic addition and subsequent rearrangement to form complex enol esters. conicet.gov.ar

Another significant set of pathways is initiated by the activation of the carbon-iodine bond. This can occur through several mechanisms:

Oxidative Addition: In transition-metal-catalyzed reactions (e.g., Palladium-catalyzed cross-couplings), the C–I bond readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)). This forms an organopalladium(II) intermediate, which is central to famous reactions like Suzuki, Heck, and Sonogashira couplings. The subsequent steps of transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination lead to the final coupled product. rsc.org

Radical Pathways: The C–I bond can undergo homolytic cleavage, especially under photochemical or radical-initiating conditions, to generate an aryl radical. acs.org This radical species can then add to arenes or alkenes in homolytic aromatic substitution (HAS) or radical cyclization reactions. acs.orgacs.org

Hypervalent Iodine Chemistry: The iodoarene can be oxidized to form hypervalent iodine(III) reagents, such as aryliodine diacetates. nih.govcardiff.ac.uk These species are powerful electrophiles and oxidizing agents, capable of participating in a wide array of transformations, including arylations of nucleophiles. acs.orgnih.gov

Intermediate species in these reactions are often transient and highly reactive. Besides enolates and aryl radicals, other key intermediates include organometallic complexes (e.g., arylpalladium species), radical anions formed via single-electron transfer (SET), and charged intermediates like aryloxonium ions in reactions involving hypervalent iodine reagents. acs.orgnih.gov

Role of the Iodine Atom in Directed Reactivity and Selectivity

The iodine atom on the benzoyl ring is not merely a placeholder but an active participant that critically directs the reactivity and selectivity of the molecule. Its influence is manifold, stemming from its electronic properties, bond strength, and ability to act as an excellent leaving group.

As a Leaving Group in Cross-Coupling Reactions: The C–I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making aryl iodides the most reactive substrates for oxidative addition to transition metals like palladium. This high reactivity allows cross-coupling reactions to proceed under mild conditions, often with high selectivity for the C-I bond over other potential reactive sites. For example, in the presence of a palladium catalyst and a suitable coupling partner (like a boronic acid or an alkyne), the iodine atom is selectively replaced, leaving the β-keto ester moiety intact for subsequent transformations. The position of the iodine atom dictates the substitution pattern of the final product.

Directing Group and Precursor to Reactive Intermediates: The iodine atom can be converted into more complex functionalities that direct subsequent reactions. Oxidation of the iodo group to a hypervalent iodine(III) species, for instance, transforms the substituent into a potent electrophilic arylating agent. nih.gov These hypervalent reagents can transfer the aryl group to a wide range of nucleophiles. acs.org

Furthermore, the iodine atom is instrumental in radical reactions. Light-induced homolysis can generate an aryl radical at the 3-position of the benzoyl ring. acs.org This radical can undergo intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule or participate in intermolecular additions.

In complex systems, the interplay between a palladium catalyst and the iodo-substituent can be controlled by other factors, such as the choice of base, to achieve remarkable chemo- and regioselectivity. Studies on related iodobenzyl derivatives have shown that different bases can deprotonate different sites of the molecule, leading the palladium catalyst down distinct mechanistic pathways to yield completely different products from the same starting material. rsc.org

Reaction TypeRole of IodineKey IntermediateTypical Conditions
Suzuki Coupling Excellent Leaving GroupAryl-Palladium(II) ComplexPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic Acid
Heck Coupling Excellent Leaving GroupAryl-Palladium(II) ComplexPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene
Sonogashira Coupling Excellent Leaving GroupAryl-Palladium(II) ComplexPd catalyst, Cu(I) co-catalyst, Base (e.g., amine), Terminal Alkyne
Radical Cyclization Radical PrecursorAryl RadicalRadical initiator (e.g., AIBN), Bu₃SnH or photolysis
Hypervalent Arylation Precursor to Oxidizing AgentDiaryliodonium SaltOxidant (e.g., mCPBA), Arene

Influence of the Beta-Keto Ester Functionality on Tautomerism and Nucleophilicity

The β-keto ester group is a classic example of a functionality that exhibits keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com

Keto-Enol Tautomerism: For this compound, the equilibrium lies between the diketo form and two possible enol forms, where a double bond is formed between the α- and β-carbons, accompanied by a hydroxyl group on the β-carbon.

Keto form: (3-I-C₆H₄)-C(=O)-CH₂-C(=O)-OEt

Enol form: (3-I-C₆H₄)-C(OH)=CH-C(=O)-OEt

The equilibrium position is influenced by solvent, temperature, and concentration. In many β-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, as well as by conjugation of the C=C double bond with the carbonyl group and the aromatic ring. thermofisher.com While simple ketones exist almost exclusively in the keto form, the additional stabilization in β-ketoesters leads to a measurable and often significant proportion of the enol tautomer at equilibrium. thermofisher.commasterorganicchemistry.com The ability to separate and measure the ketonization rate of enol tautomers has been demonstrated for related compounds using techniques like LC-NMR. nih.gov

Nucleophilicity: The true significance of this tautomerism in synthesis lies in the dual reactivity it imparts. While the keto form is electrophilic at its carbonyl carbons, the α-carbon is nucleophilic only after deprotonation by a base. The resulting enolate anion is a soft nucleophile, readily attacking electrophiles at the α-carbon. This is the basis for the classical chemistry of β-keto esters, such as their use in the acetoacetic ester synthesis to form substituted ketones. The nucleophilicity of the enolate makes this compound a valuable building block for forming new carbon-carbon bonds at the position alpha to the ester group. researchgate.net

CompoundSolvent% Enol at Equilibrium (approx.)Key Stabilizing Factor
AcetoneNeat0.00025%None
Ethyl AcetateNeat<0.0001%None
Ethyl AcetoacetateNeat8%Intramolecular H-bonding, Conjugation
AcetylacetoneNeat80%Strong Intramolecular H-bonding, Conjugation

Data compiled from various sources on keto-enol equilibria. thermofisher.commasterorganicchemistry.com

Stereochemical Considerations in Complex Molecular Syntheses

When a molecule like this compound, which is itself achiral, is used to build more complex, three-dimensional structures, controlling the stereochemistry of newly formed chiral centers is paramount. The flexible nature of the β-keto ester and the planar aromatic ring provide several handles for introducing stereocontrol.

Diastereoselectivity: In reactions where a new chiral center is formed in a molecule that already contains one, diastereoselectivity becomes a key issue. For example, if the enolate of this compound reacts with a chiral electrophile, two diastereomers can be formed. The facial selectivity of the enolate's approach to the electrophile can often be controlled by steric hindrance or by chelation control involving a metal counter-ion.

Enantioselectivity: Creating a single enantiomer from an achiral starting material requires the use of a chiral influence. This can be a chiral auxiliary, a chiral catalyst, or a chiral reagent.

Chiral Catalysts: Asymmetric catalysis is a powerful strategy. For instance, the palladium-catalyzed intramolecular cyclization of a derivative of this compound could be rendered enantioselective by using a chiral phosphine ligand on the palladium. The chiral ligand creates a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other. Similar strategies have been successful in copper-catalyzed reactions involving related iodoaryl substrates. ipb.pt

Stereoselective Olefination: The β-keto ester can be modified to participate in stereoselective olefination reactions. For example, related β-keto sulfones are used in the modified Julia olefination to produce α,β-unsaturated esters. The geometry (E or Z) of the resulting double bond can be controlled with high stereoselectivity based on the substrate structure and reaction conditions. organic-chemistry.org

In multistep syntheses, the stereochemical outcome of one step dictates the starting geometry for the next. For example, a stereoselective reduction of the ketone in this compound would create a chiral β-hydroxy ester. The stereochemistry of this new center would then influence the approach of reagents in subsequent reactions, such as an intramolecular Heck cyclization directed by the iodine atom, to build complex polycyclic systems with defined stereochemistry. rsc.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of ethyl (3-iodobenzoyl)acetate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons and the methylene (B1212753) protons of the acetate (B1210297) moiety are typically observed. The aromatic protons of the 3-iodobenzoyl group will appear as a complex multiplet in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling interactions.

Proton Assignment Chemical Shift (δ) in ppm
Ethyl -CH₃~1.2
Ethyl -CH₂-~4.1
-COCH₂CO-~3.9
Aromatic Protons~7.2 - 8.3

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the ester and ketone groups are characteristically found at the most downfield chemical shifts. libretexts.org The carbon atom attached to the iodine will also have a specific chemical shift.

Carbon Assignment Chemical Shift (δ) in ppm
Ethyl -CH₃~14
Ethyl -CH₂-~61
-COCH₂CO-~46
C-I (aromatic)~94
Aromatic Carbons~128 - 142
C=O (ketone)~190
C=O (ester)~167

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. libretexts.org For this compound, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons, as well as between adjacent aromatic protons. This helps to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the ethyl -CH₂- protons would correlate with the corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for the direct determination of the molecular weight. For this compound (C₁₁H₁₁IO₃, molecular weight 318.11 g/mol ), ESI-MS would be expected to show a prominent peak at m/z 319.0 (for [M+H]⁺) or 341.0 (for [M+Na]⁺). chembk.comsigmaaldrich.com

Tandem mass spectrometry (ESI-MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. researchgate.net This provides valuable structural information. Common fragmentation pathways for this compound might include the loss of the ethoxy group (-OC₂H₅), the loss of the entire ethyl acetate moiety, or cleavage of the benzoyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the analysis of mixtures containing this compound. The method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a typical reverse-phase setup, a mixture is passed through a column, such as a C18 column, where compounds separate based on their polarity. researchgate.net For this compound, a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol (B129727) is commonly employed. researchgate.netsielc.com

Once separated, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that generates intact molecular ions, which is crucial for determining the molecular weight. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive identification. This technique is sensitive enough to detect and quantify trace-level impurities. lcms.cz The derivatization of related compounds with agents like 3-iodobenzylbromide has been used in LC-MS analysis to enhance detection and sensitivity for specific target analytes in complex matrices. researchgate.net

Table 1: Expected LC-MS Data for this compound

ParameterExpected Value/Information
Molecular Formula C₁₁H₁₁IO₃
Molecular Weight 318.11 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected Parent Ion [M+H]⁺ m/z 319.0
Common Adducts [M+Na]⁺ (m/z 341.0), [M+K]⁺ (m/z 357.0)
Potential Fragments Loss of ethoxy group (-OC₂H₅), loss of ethyl acetate moiety

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational (Infrared) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique fingerprint of the compound.

The key functional groups in this compound are the aromatic ring, a ketone, and an ester. The IR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of both the ketone and the ester, which typically appear in the region of 1680-1750 cm⁻¹. The C-O stretching of the ester group will also produce strong bands. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations further confirm the presence of the substituted benzene (B151609) ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic Ring C-H Stretch3100-3000
C=C Stretch1600-1450
Ketone C=O Stretch~1685
Ester C=O Stretch~1735
C-O Stretch1300-1150
Alkyl C-H Stretch3000-2850

Electronic (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of light promotes electrons from a ground state to a higher energy excited state. The benzoyl chromophore in the molecule is primarily responsible for its UV absorption. Solvents like ethyl acetate are common for these analyses, although the solvent itself shows some UV absorption at lower wavelengths. ennoreindiachemicals.com The presence of the iodine atom on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted ethyl benzoylacetate. This technique is often used in conjunction with HPLC, where a UV detector can monitor the elution of the compound from the column. googleapis.com

Chromatographic Separations for Isolation and Purification

Column Chromatography and Flash Chromatography Optimization

Column chromatography, particularly the faster variant known as flash chromatography, is the most common method for the preparative purification of organic compounds like this compound. orgsyn.org The technique relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent). orgsyn.org

For a moderately polar compound such as this compound, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. amazonaws.comrsc.org Optimization involves finding a solvent ratio that provides good separation between the desired product and any impurities. orgsyn.org The ideal solvent system will result in the product having a retention factor (Rf) of approximately 0.35 on a TLC plate, which generally translates to efficient separation on a column. nih.gov

Table 3: Optimization of Column Chromatography Eluent

Eluent System (Hexane:Ethyl Acetate)PolarityExpected Elution of this compound
9:1 LowSlow elution, high retention
4:1 MediumModerate elution, good for separation
1:1 HighFast elution, potential co-elution with polar impurities

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both analytical purity assessment and preparative isolation of this compound. sielc.com

Analytical HPLC: This is used to determine the purity of a sample with high accuracy. A reverse-phase C18 column is commonly used, with a mobile phase such as a gradient of acetonitrile and water. researchgate.net A UV detector is typically set to a wavelength where the compound absorbs strongly, allowing for quantification of the main peak area relative to any impurity peaks. googleapis.com

Preparative HPLC: When very high purity material is required, preparative HPLC can be employed. This method uses larger columns and higher flow rates to isolate milligrams to grams of the target compound. nih.gov The principles are the same as analytical HPLC, but the goal is collection of the purified fraction rather than just analysis. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively for monitoring the progress of chemical reactions that synthesize this compound. mit.edu A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a chamber containing a suitable solvent system, often a mixture of hexanes and ethyl acetate. biotage.com

By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) on the same plate, a chemist can visually track the disappearance of the starting material and the appearance of the product. mit.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. TLC is also invaluable for screening different solvent systems to find the optimal conditions for purification by column chromatography. biotage.comiaea.org

X-ray Crystallography for Solid-State Structural Determination

Table 4: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescription
Crystal System The crystal's symmetry class (e.g., monoclinic, orthorhombic)
Space Group The specific symmetry group of the crystal
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)
Z Value The number of molecules per unit cell
Final R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Computational and Theoretical Studies on Ethyl 3 Iodobenzoyl Acetate

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure, offering insights into molecular orbitals and electron density distribution. Time-Dependent DFT (TD-DFT) is subsequently used to investigate excited states and predict electronic absorption spectra.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For Ethyl (3-iodobenzoyl)acetate, the HOMO is expected to be localized primarily on the iodobenzoyl moiety, which is rich in electrons. The LUMO is likely distributed over the benzoyl group's conjugated system. The electron-withdrawing nature of the iodine atom and the carbonyl group would influence the energies of these orbitals.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (Note: These are illustrative values based on similar compounds.)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV

Conformational Analysis and Energetic Profiles of Isomers

This compound possesses several rotatable single bonds, leading to the existence of various conformational isomers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to determine the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step.

The most significant rotations would be around the C-C bond connecting the carbonyl group to the aromatic ring and the C-C bond of the ethyl acetate (B1210297) moiety. The relative energies of the resulting conformers determine their population at a given temperature, with the lowest-energy conformer being the most abundant. For substituted benzenes and esters, planar conformations are often favored to maximize conjugation, but steric hindrance can lead to twisted structures. rsc.orgresearchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These are illustrative values.)

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol)
Conformer 1 0° (Planar) 0.00
Conformer 2 30° 1.2
Conformer 3 60° 3.5

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, characteristic strong absorption bands would be expected for the carbonyl (C=O) stretching vibrations of the ketone and the ester groups. Aromatic ketones typically show a C=O stretch around 1690 cm⁻¹, while for saturated esters, it is around 1735-1750 cm⁻¹. pressbooks.pubopenstax.org Conjugation with the aromatic ring would likely lower the frequency of the ketone's carbonyl stretch. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org The protons on the aromatic ring would appear in the downfield region (around 7-8 ppm), with their exact shifts influenced by the iodo and benzoyl substituents. The methylene (B1212753) and methyl protons of the ethyl group would be found in the upfield region. The carbonyl carbons of the ketone and ester would be the most downfield signals in the ¹³C NMR spectrum, typically appearing in the 190-220 ppm range. openstax.orgfiveable.me

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: Experimental values are hypothetical for illustrative purposes.)

Parameter Predicted Value "Experimental" Value
IR Frequency (cm⁻¹)
Ketone C=O Stretch 1685 1690
Ester C=O Stretch 1730 1735
¹³C NMR Chemical Shift (ppm)
Ketone Carbonyl 195 196
Ester Carbonyl 170 171
¹H NMR Chemical Shift (ppm)
Aromatic Protons 7.2 - 8.1 7.3 - 8.2
Methylene Protons (-CH₂-) 4.1 4.2

Molecular Modeling for Reactivity Prediction and Design of Derivatives

Molecular modeling can forecast the reactivity of a molecule and guide the design of new derivatives with enhanced or tailored properties.

Reactivity Prediction: The distribution of the HOMO and LUMO provides clues about where electrophilic and nucleophilic attacks are most likely to occur. The Molecular Electrostatic Potential (MEP) surface is another valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically around electronegative atoms like oxygen) are susceptible to electrophilic attack, while areas of positive potential (often near hydrogen atoms) are prone to nucleophilic attack. For this compound, the carbonyl oxygens would be sites of negative potential, and the carbonyl carbons would be electrophilic centers.

Design of Derivatives: By understanding the structure-property relationships through computational analysis, new derivatives can be designed in silico. For instance, modifying the substituents on the aromatic ring could alter the electronic properties, such as the HOMO-LUMO gap, thereby tuning the molecule's reactivity and absorption of light. Computational screening of potential derivatives can prioritize synthetic efforts towards compounds with the most promising characteristics for a specific application.

Table 4: Predicted Reactive Sites in this compound (Note: This is a qualitative prediction based on general principles.)

Site Predicted Reactivity
Ketone Carbonyl Carbon Electrophilic
Ester Carbonyl Carbon Electrophilic
Carbonyl Oxygens Nucleophilic

Applications of Ethyl 3 Iodobenzoyl Acetate in Specialized Organic Synthesis

Strategic Building Block for Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of Ethyl (3-iodobenzoyl)acetate makes it a strategic precursor for the synthesis of a variety of complex polycyclic and heterocyclic frameworks. The presence of the β-keto ester moiety allows for a range of classical condensation and cyclization reactions. For instance, the active methylene (B1212753) group situated between the two carbonyl functionalities can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in intramolecular cyclization reactions or in reactions with other difunctional reagents to construct diverse heterocyclic rings.

Furthermore, the aryl iodide component provides a handle for intramolecular carbon-carbon and carbon-heteroatom bond-forming reactions, often mediated by transition metals. This dual reactivity enables the construction of fused ring systems where one ring is formed through reactions involving the β-keto ester and a second ring is annulated onto the benzene (B151609) ring via reactions at the iodo-substituted position. This strategic combination of functionalities in a single molecule allows for the efficient and convergent synthesis of complex scaffolds that would otherwise require lengthy and multi-step synthetic sequences.

Facilitation of Carbon-Carbon Bond Formation through Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

The aryl iodide functionality in this compound serves as a key reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of these transformations, including the Suzuki and Sonogashira couplings.

In a typical Suzuki coupling reaction, the aryl iodide of this compound can be coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl substituents at the 3-position of the benzoyl ring, leading to the formation of biaryl structures or other extended conjugated systems.

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the aryl iodide. This reaction, co-catalyzed by palladium and copper complexes, is a highly efficient method for the synthesis of arylalkynes. By employing this compound in Sonogashira reactions, various alkyne-containing moieties can be readily introduced, providing access to precursors for more complex cyclic and acyclic structures.

The general conditions for these cross-coupling reactions are summarized in the table below:

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Solvent
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂)Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Inorganic base (e.g., Na₂CO₃, K₃PO₄)Toluene, Dioxane, DMF
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)Pd complex (e.g., PdCl₂(PPh₃)₂) and Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, piperidine)THF, DMF

These cross-coupling methodologies significantly enhance the molecular diversity that can be achieved starting from this compound, allowing for the systematic modification of the aromatic core and the introduction of various functional groups.

Enabling Synthesis of Multi-functionalized Organic Molecules

The trifunctional nature of this compound provides a platform for the synthesis of a wide array of multi-functionalized organic molecules. The three distinct reactive centers—the aryl iodide, the ketone, and the ethyl ester—can be addressed sequentially or in a controlled manner to introduce a variety of chemical functionalities.

The reactivity of the functional groups can be exploited as follows:

Aryl Iodide: As discussed, this site is amenable to a range of cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), as well as other transformations such as aminations (Buchwald-Hartwig coupling) and cyanation reactions. This allows for the introduction of diverse substituents on the aromatic ring.

Ketone: The carbonyl group of the ketone can undergo a wide range of classical carbonyl chemistry. This includes reductions to secondary alcohols, reductive aminations to form amines, Wittig reactions to generate alkenes, and additions of various nucleophiles such as Grignard reagents or organolithium compounds.

Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.

Active Methylene Group: The methylene group flanked by the two carbonyls is acidic and can be readily alkylated, acylated, or used as a nucleophile in various condensation reactions, such as the Knoevenagel or Michael additions.

By strategically choosing the reaction conditions and reagents, chemists can selectively modify one functional group while leaving the others intact for subsequent transformations. This orthogonal reactivity is a key feature that makes this compound a powerful tool for the synthesis of complex molecules bearing multiple, distinct functional groups. This controlled derivatization is crucial in medicinal chemistry and materials science, where the precise placement of different functionalities is essential for tuning the biological activity or physical properties of a molecule.

Development of Chemical Libraries via Combinatorial Approaches

The multi-functional nature of this compound makes it an ideal scaffold for the development of chemical libraries through combinatorial chemistry. Combinatorial synthesis aims to rapidly generate a large number of structurally related compounds, which can then be screened for biological activity or other desired properties. The three distinct points of diversity on the this compound molecule allow for the systematic variation of substituents at multiple positions.

A typical combinatorial strategy using this scaffold could involve a multi-step sequence where each step introduces a new element of diversity. For example:

Diversity at the Aryl Core: A library of diverse building blocks can be introduced at the 3-position of the benzoyl ring via Suzuki or Sonogashira coupling reactions.

Diversity at the Ketone: The resulting library of coupled products can then be subjected to a variety of reactions at the ketone functionality, such as reductive amination with a diverse set of amines.

Diversity at the Ester: Finally, the ester group can be modified, for example, by amidation with a library of different amines after hydrolysis to the carboxylic acid.

This approach, often facilitated by solid-phase synthesis techniques where the molecule is attached to a resin support, allows for the efficient and parallel synthesis of a large number of distinct compounds. The resulting chemical libraries can be invaluable for high-throughput screening in drug discovery programs, helping to identify lead compounds with desired biological activities. The structural diversity that can be generated from the this compound scaffold makes it a valuable starting point for exploring new chemical space.

Precursor to Organometallic Compounds and Advanced Materials

While the primary applications of this compound are in the construction of organic molecules, its aryl iodide functionality also presents the potential for its use as a precursor to organometallic compounds. The carbon-iodine bond can undergo oxidative addition to low-valent transition metal centers, a fundamental step in the formation of many organometallic complexes. For instance, reaction with a palladium(0) complex can lead to the formation of an organopalladium(II) species. While often transient intermediates in catalytic cycles, stable organometallic complexes featuring the (3-ethoxycarbonylacetyl)phenyl ligand could potentially be isolated and characterized.

Furthermore, the ability to introduce various functional groups through the synthetic handles of this compound opens up possibilities for its use as a monomer or a precursor for advanced materials. For example, by introducing polymerizable groups such as vinyl or acetylene (B1199291) moieties through cross-coupling reactions, derivatives of this compound could be used in the synthesis of novel polymers with tailored electronic or optical properties. The presence of the β-keto ester moiety could also be exploited for post-polymerization modification or for its metal-chelating properties, potentially leading to the development of functional materials such as sensors or catalysts. While the exploration of this compound in materials science is not as established as its role in organic synthesis, its versatile chemical nature suggests a promising potential for future applications in this area.

Applications in Medicinal Chemistry and Biological Activity Studies

Design and Synthesis of Novel Pharmacologically Active Derivatives

The chemical reactivity of Ethyl (3-iodobenzoyl)acetate makes it a valuable building block for the synthesis of diverse heterocyclic compounds with potential biological activities. The β-ketoester functionality can participate in various condensation reactions to form different ring systems, which are common scaffolds in many drug molecules. While direct studies on the synthesis of pharmacologically active derivatives from this compound are not extensively documented, its structural similarity to other benzoylacetate derivatives suggests its potential in creating a variety of bioactive compounds.

For instance, benzoylacetate derivatives are known to be precursors for the synthesis of:

Pyrazoles and Pyrazolones: These can be synthesized through condensation reactions with hydrazine (B178648) derivatives. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Pyrimidines: Reaction with ureas or thioureas can yield pyrimidine (B1678525) derivatives, which are core structures in many antiviral and anticancer drugs.

Coumarins: Pechmann condensation with phenols can lead to the formation of coumarin (B35378) derivatives, a class of compounds with anticoagulant, antioxidant, and anti-inflammatory activities.

The presence of the 3-iodo substituent on the benzoyl ring offers an additional site for chemical modification, such as through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of functional groups to explore chemical space and optimize biological activity.

Elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

In the context of SAR, the iodine atom at the meta-position of the phenyl ring can influence the molecule's interaction with biological targets through several mechanisms:

Steric Effects: The size of the iodine atom can dictate the conformational preferences of the molecule and its fit within a receptor's binding pocket.

Electronic Effects: Iodine is a halogen and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

Lipophilicity: The presence of iodine increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically modifying the substituents on the phenyl ring and the ester group of this compound, and evaluating the resulting biological activities, researchers could establish detailed SAR and SPR profiles. This would provide valuable insights into the key structural features required for a desired pharmacological effect and guide the design of more potent and selective drug candidates.

Exploration of Therapeutic Potential in Drug Discovery Pipelines

Although specific drug candidates derived directly from this compound are not currently in advanced stages of drug discovery pipelines, its potential as a scaffold for generating novel therapeutic agents is noteworthy. The ability to synthesize a diverse library of compounds from this starting material makes it an attractive candidate for high-throughput screening campaigns to identify hits against various therapeutic targets.

The therapeutic areas where derivatives of this compound might show promise can be inferred from the known activities of compounds containing similar structural motifs. These areas include, but are not limited to:

Oncology: Many kinase inhibitors and other anticancer agents feature heterocyclic scaffolds that can be synthesized from β-ketoesters.

Inflammation and Pain: As precursors to pyrazoles and other anti-inflammatory heterocycles, derivatives of this compound could be explored for the treatment of inflammatory conditions.

Infectious Diseases: The versatility of its chemistry allows for the synthesis of compounds with potential antibacterial, antifungal, or antiviral properties.

Further investigation and screening of compound libraries derived from this compound are necessary to fully realize its therapeutic potential.

Development of Radiopharmaceuticals and Diagnostic Agents (e.g., Radioiodination)

The presence of an iodine atom in this compound makes it particularly interesting for the development of radiopharmaceuticals. The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through radioiodination reactions. This allows for the creation of radiolabeled molecules that can be used for diagnostic imaging (e.g., Single Photon Emission Computed Tomography - SPECT, or Positron Emission Tomography - PET) or targeted radiotherapy.

The 3-iodobenzoyl moiety is a known and utilized component in the design of radiotracers. For example, N-succinimidyl 3-iodobenzoate (B1234465) is a well-established reagent for the radioiodination of proteins and peptides. This suggests that this compound could serve as a precursor for novel small-molecule radiotracers. By attaching this radioiodinated scaffold to a biologically active molecule that targets a specific receptor or enzyme, researchers can develop agents for:

In vivo imaging: Visualizing the distribution and density of specific biological targets in the body.

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of a drug candidate.

Targeted radiotherapy: Delivering a cytotoxic dose of radiation directly to diseased cells, such as cancer cells.

The development of such agents from this compound would require further research into efficient radioiodination methods and the identification of suitable targeting vectors.

Investigation of Biological Targets and Mechanisms of Action

While the specific biological targets of this compound itself are not well-defined, its derivatives have the potential to interact with a variety of enzymes and receptors, based on the known pharmacology of related compounds.

Derivatives of benzoylacetates have been investigated for their ability to inhibit various enzymes. For example, some heterocyclic compounds synthesized from β-ketoesters have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.

While no direct evidence links this compound derivatives to COX inhibition, the general structural features present in some known COX inhibitors, such as an aromatic ring with substituents, suggest that this is a plausible area of investigation. The 3-iodo substituent could potentially influence the binding affinity and selectivity for COX-1 versus COX-2 isoforms.

Table 1: Potential Enzyme Inhibition by Derivatives of this compound (Hypothetical)

Enzyme TargetPotential Derivative ClassRationale
Cyclooxygenase (COX)Pyrazole (B372694) derivativesKnown anti-inflammatory activity of pyrazole-containing compounds.
KinasesFused heterocyclic systemsMany kinase inhibitors possess heterocyclic scaffolds.
HydrolasesModified ester derivativesThe ester group could be modified to target specific hydrolases.

This table is based on hypothetical applications and requires experimental validation.

The 3-iodobenzoyl moiety is a recognized pharmacophore in the design of ligands for certain G-protein coupled receptors (GPCRs), including adenosine (B11128) and opioid receptors.

Adenosine Receptors: Several potent and selective ligands for adenosine receptors incorporate a 3-iodobenzyl or 3-iodobenzoyl group. This substituent has been shown to be important for high-affinity binding. Therefore, derivatives of this compound could be synthesized and evaluated for their activity at adenosine receptor subtypes, with potential applications in cardiovascular, inflammatory, and neurological disorders.

Opioid Receptors: The 3-iodobenzoyl group is also present in some opioid receptor ligands. For instance, 3'-Iodobenzoyl-6β-naltrexamide (IBNtxA) is a potent analgesic that acts on opioid receptors. This suggests that the 3-iodobenzoyl scaffold from this compound could be incorporated into novel opioid receptor modulators with potentially unique pharmacological profiles.

Table 2: Potential Receptor Ligand Activity of Derivatives of this compound (Hypothetical)

Receptor TargetPotential Derivative ClassRationale
Adenosine ReceptorsAmide or urea (B33335) derivativesThe 3-iodobenzoyl moiety is a known feature in some adenosine receptor ligands.
Opioid ReceptorsComplex amine derivativesThe 3-iodobenzoyl group is present in some known opioid receptor ligands.
Other GPCRsDiverse heterocyclic systemsThe versatile chemistry allows for the creation of a wide range of potential GPCR ligands.

This table is based on hypothetical applications and requires experimental validation.

Assessment of Cytotoxicity and Antitumor Activity

No published data is available on the assessment of cytotoxicity and antitumor activity of this compound.

In Vitro and In Vivo Biological Evaluation Methodologies

No published data is available on the in vitro and in vivo biological evaluation methodologies for this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl (3-iodobenzoyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via a Claisen condensation between 3-iodobenzoyl chloride and ethyl acetoacetate under basic conditions. Key factors include:

  • Catalyst selection : Use of anhydrous sodium acetate or triethylamine to facilitate enolate formation .
  • Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions (e.g., hydrolysis) .
  • Solvent choice : Anhydrous THF or dichloromethane ensures compatibility with moisture-sensitive intermediates. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR confirms the ester group (δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.3–8.1 ppm for iodobenzoyl substituents) .
  • IR : Strong carbonyl stretches (~1740 cm1^{-1} for ester, ~1680 cm1^{-1} for ketone) validate the structure.
  • GC-MS : Identifies molecular ion peaks (e.g., m/z 318 for [M+^+]) and fragmentation patterns, critical for purity assessment .
  • TLC : Ethyl acetate/hexane (3:7) systems monitor reaction progress, with UV visualization or iodine staining .

Q. How can researchers mitigate solubility challenges during biological assays involving this compound?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity.
  • Emulsification : Prepare stock solutions in ethanol or acetone, followed by dilution in buffered saline .
  • Surfactants : Polysorbate-80 (0.1% w/v) improves dispersion in cell culture media .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

  • Acidic conditions : The ester group hydrolyzes to 3-iodobenzoylacetic acid, confirmed by 1^1H NMR loss of the ethyl quartet (δ 4.2–4.4 ppm) and emergence of a carboxylic acid proton (δ 12–13 ppm) .
  • Basic conditions : Retro-Claisen cleavage occurs, yielding 3-iodobenzoic acid and ethyl acetoacetate. Kinetic studies (HPLC monitoring) reveal pseudo-first-order degradation at pH > 10 .
  • Stabilization strategies : Buffer systems (e.g., phosphate buffer pH 6–8) and refrigeration (4°C) extend shelf life .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved in studies of this compound?

  • Dose-dependent assays : Use a broad concentration range (0.1–100 µM) in DPPH or ABTS radical scavenging tests to identify biphasic effects .
  • Cell-based validation : Pair in vitro chemical assays with intracellular ROS quantification (e.g., H2_2DCFDA fluorescence) to assess physiological relevance .
  • Redox profiling : Cyclic voltammetry determines oxidation potentials, clarifying electron-donor vs. acceptor behavior .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model iodine participation in Suzuki-Miyaura couplings. Key parameters include bond dissociation energy (C–I, ~55 kcal/mol) and charge distribution .
  • Transition state analysis : Identify intermediates in palladium-catalyzed reactions using NBO analysis and Gibbs free energy barriers .
  • Solvent effects : PCM models simulate polarity impacts (e.g., DMF vs. THF) on reaction rates .

Methodological Considerations

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

  • Photodegradation studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS. 3-Iodobenzoic acid is a common photoproduct .
  • Soil adsorption assays : Use batch equilibration methods with HPLC quantification to determine Koc_{oc} (organic carbon partition coefficient) .
  • Microbial degradation : Incubate with soil microbiota (OECD 301B protocol) and monitor CO2_2 evolution to assess biodegradability .

Q. What strategies optimize enantioselective synthesis of derivatives from this compound?

  • Chiral catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric Mannich reactions (≥90% ee) .
  • Dynamic kinetic resolution : Use lipases (e.g., CAL-B) in biphasic systems to selectively hydrolyze one enantiomer .
  • Crystallization-induced diastereomerism : Co-crystallize with chiral amines (e.g., cinchonidine) for diastereomeric salt formation .

Data Interpretation and Validation

Q. How can NMR spectral overlaps (e.g., aromatic protons) be deconvoluted for accurate structural confirmation?

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^13C signals, resolving ambiguities in crowded regions (e.g., para-substituted iodobenzoyl groups) .
  • Variable temperature NMR : Heating to 50°C reduces signal broadening caused by slow rotation of the iodobenzoyl group .
  • Spectral simulation : Software like MestReNova predicts splitting patterns for complex coupling .

Q. What statistical approaches address batch-to-batch variability in biological activity data?

  • ANOVA : Compare IC50_{50} values across synthesis batches to identify significant outliers (p < 0.05) .
  • QSAR modeling : Correlate purity metrics (e.g., HPLC area%) with bioactivity using multivariate regression .
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) link impurities (e.g., hydrolyzed products) to reduced potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl (3-iodobenzoyl)acetate
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Ethyl (3-iodobenzoyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.